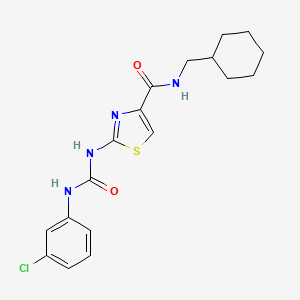

2-(3-(3-chlorophenyl)ureido)-N-(cyclohexylmethyl)thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(3-chlorophenyl)ureido)-N-(cyclohexylmethyl)thiazole-4-carboxamide, also known as CCT007093, is a small molecule inhibitor that has been investigated for its potential use in cancer treatment. This compound was first synthesized in 2008 and has since been the subject of numerous scientific studies exploring its mechanisms of action and potential applications.

Scientific Research Applications

Synthesis and Antibacterial Activity

The synthesis of various heterocyclic compounds, including thiazole derivatives, has been actively pursued due to their potential biological activities. For instance, the synthesis of novel 1,2,3,4-tetrahydropyrimidine-2-thiones and their thiazolo[3,2-a]pyrimidine derivatives as potential biological agents was reported, highlighting the antimicrobial activities of these compounds against bacterial and fungal growth compared to standard drugs (Akbari et al., 2008).

Antitumor and Anticancer Applications

The search for new anticancer agents has led to the development of thiazole-5-carboxamide derivatives evaluated for their anticancer activity against various cell lines. The highest activity was observed in compounds substituted with 4-chloro-2-methylphenyl amido on the thiazole ring, showing significant inhibition of cancer cell growth (Cai et al., 2016).

Molluscicidal Properties and Agricultural Applications

The synthesis and study of thiazolo[5,4-d]pyrimidines revealed molluscicidal properties, offering potential applications in controlling schistosomiasis by targeting the intermediate host snails (El-Bayouki & Basyouni, 1988). This research demonstrates the potential of thiazole derivatives in agricultural and pest control applications.

Antimicrobial Dyes and Textile Applications

Research on arylazothiazole disperse dyes containing selenium for dyeing polyester fibers showcased not only the color characteristics and fastness properties of these dyes but also their high efficiency based on in vitro screening of antioxidant, antitumor, and antimicrobial activities (Khalifa et al., 2015). These findings suggest potential applications in the development of sterile or biologically active fabrics.

Development of Miticides

The development of hexythiazox, a potent miticide, demonstrates the application of thiazolidinone derivatives in pest control. Hexythiazox shows a broad miticidal spectrum along with excellent ovicidal, larvicidal, and nymphcidal actions, highlighting its utility in agricultural practices (Ishimitsu et al., 1994).

Properties

IUPAC Name |

2-[(3-chlorophenyl)carbamoylamino]-N-(cyclohexylmethyl)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN4O2S/c19-13-7-4-8-14(9-13)21-17(25)23-18-22-15(11-26-18)16(24)20-10-12-5-2-1-3-6-12/h4,7-9,11-12H,1-3,5-6,10H2,(H,20,24)(H2,21,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBVIMWXNWXJQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC(=O)C2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole](/img/structure/B2836622.png)

![4-chloro-N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2836623.png)

![2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B2836624.png)

![2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2836627.png)

![N-(3,4-dimethoxyphenethyl)-6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2836636.png)

![5-Chloro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2836637.png)

![2-(butylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2836638.png)

![1,3-Thiazol-4-yl-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2836644.png)